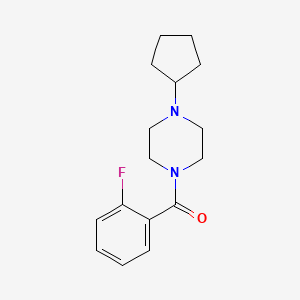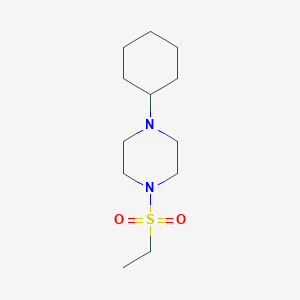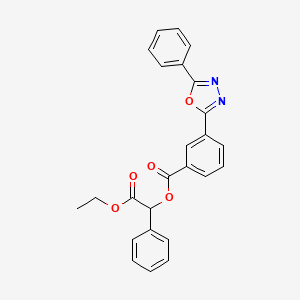![molecular formula C31H22ClN5O2 B10880869 2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880869.png)
2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorophenol, furfural, and various catalysts to facilitate the formation of the triazolo-pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups at specific positions on the aromatic rings.
科学的研究の応用
2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxy-2-oxoethyl)-2-methylpyridinium chloride compound with perchloric acid
- 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine, compound with perchloric acid
- 1-(2-(4-Methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride
Uniqueness
Compared to similar compounds, 2-[(4-Chlorophenoxy)methyl]-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical modifications and interactions, making it a versatile compound for various research applications.
特性
分子式 |
C31H22ClN5O2 |
|---|---|
分子量 |
532.0 g/mol |
IUPAC名 |
4-[(4-chlorophenoxy)methyl]-10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C31H22ClN5O2/c32-23-13-15-24(16-14-23)39-19-26-34-31-28-27(21-8-3-1-4-9-21)29(22-10-5-2-6-11-22)36(18-25-12-7-17-38-25)30(28)33-20-37(31)35-26/h1-17,20H,18-19H2 |
InChIキー |
KHIPAKFIIVKFQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl)CC6=CC=CO6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-5-nitrophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880792.png)
![N-(2-cyanophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10880795.png)
![2-(4-Bromophenoxy)-1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10880796.png)
![N-(4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10880799.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone](/img/structure/B10880801.png)



![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880825.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880839.png)
![(3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10880843.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B10880851.png)
![Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880854.png)
![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10880877.png)
